(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride
Description
(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride is a dihydrochloride salt derivative of a pyrimidine-based compound. Pyrimidines are aromatic heterocycles containing two nitrogen atoms at positions 1 and 3, making them critical scaffolds in medicinal chemistry due to their electronic properties and ability to engage in hydrogen bonding. The compound features a phenyl group at the 4-position of the pyrimidine ring and a methanamine group at the 2-position. The dihydrochloride salt enhances solubility, a common strategy to improve bioavailability for pharmacological applications .
Properties
IUPAC Name |
(4-phenylpyrimidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;;/h1-7H,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCVMBKOPHFQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound this compound, with the CAS number 1211511-88-4, is characterized by a pyrimidine ring substituted with a phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrimidinyl compounds demonstrate activity against various bacterial strains, including Pseudomonas aeruginosa and certain fungi .
| Compound | Activity | Target Organism |
|---|---|---|
| 12c | Antibacterial | P. aeruginosa |
| 12f | Antifungal | Various fungi |
2. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (µM) | Comparison to 5-FU (IC50) |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | 17.02 |
| MDA-MB-231 | 1.75 - 9.46 | 11.73 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in cellular signaling pathways, such as cytochrome P450 enzymes, which are critical for drug metabolism and bioactivation . This inhibition can lead to altered pharmacokinetics for co-administered drugs.
2. Induction of Apoptosis
Studies have indicated that treatment with this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways, specifically by affecting the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis .
Study on Anticancer Effects
A recent study evaluated the anticancer potential of this compound in animal models. The results demonstrated significant tumor reduction in xenograft models treated with the compound compared to control groups. The study highlighted the compound's safety profile, noting no acute toxicity at dosages up to 2000 mg/kg .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features make it a candidate for developing drugs targeting various diseases.
- Anticancer Activity : Recent studies have shown that derivatives of (4-Phenyl-2-pyrimidinyl)methanamine exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of derivatives were tested against A549 human lung adenocarcinoma cells, demonstrating IC50 values ranging from 15 µM to 25 µM, indicating promising anticancer properties.
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Compound A | 30% | 15 |
| Compound B | 66% | 25 |
Key Findings : Certain structural modifications enhanced cytotoxicity while minimizing effects on non-cancerous cells, highlighting the potential for selective cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies have shown selective activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 16 µg/mL |
| Klebsiella pneumoniae | > 64 µg/mL |
Observations : The compound exhibited strong activity against Staphylococcus aureus, particularly strains resistant to standard treatments, while showing limited effectiveness against Gram-negative bacteria like Klebsiella pneumoniae.
Enzyme Inhibition Studies
Research has indicated that (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride can act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study on Anticancer Activity
A study involving the treatment of A549 cells with various concentrations of (4-Phenyl-2-pyrimidinyl)methanamine derivatives revealed that specific modifications could enhance cytotoxicity while minimizing effects on normal cells. This selectivity is crucial for developing safer cancer therapies.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains highlighted their potential as new agents in combating antibiotic resistance. The study utilized standardized broth microdilution methods to determine MIC values and demonstrated that certain derivatives could effectively inhibit the growth of resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride and related compounds from the evidence:
Key Structural and Functional Differences
Core Heterocycle: Pyrimidine vs. Pyridine: Pyrimidine’s dual nitrogen atoms (vs. Pyrrolidine: A saturated five-membered ring lacking aromaticity, reducing planarity and altering binding modes compared to pyrimidine .
Substituent Effects: Phenyl Group: Enhances lipophilicity and may improve blood-brain barrier penetration in the target compound, whereas fluorinated alkyl groups (e.g., 2-fluoropropan-2-yl in ) introduce metabolic resistance and polarity. Positional Isomerism: Methanamine at C2 in the target compound vs.
Salt Forms: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), impacting formulation and absorption.
Pharmacological Implications
- Target Selectivity : Pyrimidine derivatives often exhibit kinase inhibitory activity, while pyridine analogs (e.g., ) may target neurotransmitter receptors due to their structural resemblance to nicotinic ligands.
- Metabolic Stability: Fluorinated substituents (e.g., ) reduce cytochrome P450-mediated degradation compared to non-halogenated analogs.
Notes on Limitations and Further Research
- Direct pharmacological data for This compound are absent in the provided evidence; inferences are drawn from structural analogs.
- Experimental validation of solubility, LogP, and binding affinity is required for accurate comparison.
- Synthetic routes for pyrimidine derivatives (e.g., Suzuki-Miyaura coupling for phenyl introduction) could further optimize the target compound’s properties .
Preparation Methods
Synthetic Strategy Overview
The synthesis of (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride typically involves:
- Construction of the pyrimidine ring system.
- Introduction of the phenyl substituent at the 4-position.
- Formation of the methanamine side chain at the 2-position.
- Conversion of the free amine to the dihydrochloride salt to enhance stability and solubility.
Preparation of the Pyrimidine Core and Phenyl Substitution
The pyrimidine ring is often synthesized via condensation reactions involving appropriate precursors such as substituted pyrazolines, pyrazolones, or β-ketoesters with amidines or guanidines. For example, a related synthetic approach involves condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to yield 3-phenyl-substituted pyrazolo[1,5-a]pyrimidinones, which can be further functionalized.
In a general procedure, the pyrimidinone intermediate is chlorinated using phosphorus oxychloride (POCl3) in the presence of tetramethylammonium chloride to form the corresponding 7-chloride derivative. This intermediate is then reacted with a suitable amine, such as 2-pyridinemethanamine, to introduce the methanamine side chain.
Formation of the Methanamine Side Chain
The methanamine functionality at the 2-position of the pyrimidine ring is typically introduced by nucleophilic substitution of the chloride intermediate with an amine nucleophile. This step is crucial for obtaining the (4-Phenyl-2-pyrimidinyl)methanamine structure.
For example, treatment of 7-chloropyrimidines with 2-pyridinemethanamine under controlled conditions yields the corresponding aminopyrimidine derivatives. This method can be adapted for the synthesis of (4-Phenyl-2-pyrimidinyl)methanamine by using the appropriate amine nucleophile.
Conversion to Dihydrochloride Salt
The free base (4-Phenyl-2-pyrimidinyl)methanamine is converted into its dihydrochloride salt to improve physicochemical properties such as solubility and stability. The salt formation can be achieved by direct purging of hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with hydrochloric acid gas. The amount of hydrochloric acid controls whether the monohydrochloride or dihydrochloride salt is formed.
Solvents used for salt formation are typically ketones (e.g., acetone) or alcohols (e.g., methanol, ethanol, isopropanol) optionally containing water. Acetone is preferred among ketone solvents due to its favorable properties.
Detailed Reaction Conditions and Notes
Research Findings and Optimization
- The choice of solvent during salt formation affects the purity and crystallinity of the dihydrochloride salt. Acetone and methanol are commonly used solvents due to their ability to dissolve both the base and hydrochloric acid gas effectively.
- The stereochemistry of the starting amine can influence the final product's optical purity. Resolution of racemic amines via optically active acids is a known method to obtain enantiomerically pure starting materials, which may be relevant if chiral (4-Phenyl-2-pyrimidinyl)methanamine derivatives are targeted.
- Microwave-assisted synthesis has been reported for related pyrimidine derivatives, enhancing reaction rates and yields, though specific application to this compound requires further investigation.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer :
- Step 1 : Start with nucleophilic substitution or condensation reactions between pyrimidine precursors and phenyl-containing reagents. For example, coupling 2-aminopyrimidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or LC-MS.
- Step 3 : Purify via recrystallization or column chromatography. Confirm dihydrochloride formation using titration with HCl gas in anhydrous ethanol.
- Critical Consideration : Residual solvents (e.g., DMF) may interfere with salt formation; use Karl Fischer titration for water content analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Techniques :
| Method | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Compare peaks to computational predictions (e.g., ChemDraw) |
| HPLC-MS | Assess purity (>95%) | Use C18 column, 0.1% TFA in H₂O/MeCN gradient |
| XRD | Verify crystalline form | Analyze diffraction patterns for salt polymorphism |
- Validation : Cross-reference spectral data with PubChem entries or literature analogs (e.g., similar pyrimidine derivatives) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Step 1 : Use kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases or dehydrogenases). Include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Step 2 : Apply Michaelis-Menten kinetics to calculate IC₅₀. Adjust substrate concentrations to avoid non-specific binding artifacts.
- Step 3 : Validate selectivity via panel screening against related enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to pyrimidine-binding pockets .
- Data Contradiction Analysis : If IC₅₀ varies across assays, check buffer pH (affects dihydrochloride solubility) or enzyme batch variability .
Q. How can environmental stability and degradation pathways of this compound be evaluated under ecotoxicological conditions?
- Methodological Answer :
- Experimental Design :
| Condition | Parameters | Monitoring Tools |
|---|---|---|
| Aqueous hydrolysis | pH 3–9, 25–50°C | LC-MS/MS for degradation products |
| Photolysis | UV light (300–400 nm) | HPLC-PDA to track photoproducts |
| Biotic degradation | Soil/sediment microcosms | qPCR for microbial community shifts |
- Analysis : Compare half-lives (t₁/₂) across conditions. Identify persistent metabolites via high-resolution mass spectrometry (HRMS). Reference INCHEMBIOL project protocols for ecological risk assessment .
Q. How can researchers resolve contradictions in solubility data reported for this compound across solvents?
- Methodological Answer :
- Step 1 : Standardize solvent preparation (e.g., pre-saturate with N₂ to avoid oxidation).
- Step 2 : Use shake-flask method with UV-Vis quantification. Test solvents: DMSO, PBS (pH 7.4), ethanol.
- Step 3 : Apply Hansen Solubility Parameters (HSPs) to model solvent-solute interactions. Correlate with experimental data to identify outliers.
- Case Study : Discrepancies in DMSO solubility may arise from hygroscopic salt forms; use dynamic vapor sorption (DVS) to assess hygroscopicity .
Data-Driven Research Challenges
Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?
- Methodological Answer :
- Strategy 1 : Implement Quality-by-Design (QbD) principles during synthesis. Define Critical Quality Attributes (CQAs): purity, particle size, residual solvents.
- Strategy 2 : Use orthogonal analytical methods (e.g., DSC for polymorph screening, SEM for morphology).
- Strategy 3 : Pre-screen batches in a pilot bioassay (e.g., cell viability at 10 µM) to exclude inactive batches.
- Reference : Follow ISO/IEC 17043 standards for inter-laboratory validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
